molecular formula C14H11NO4 B14184808 2-(7-Hydroxy-2-oxo-2H-1-benzopyran-4-yl)-N-(prop-2-yn-1-yl)acetamide CAS No. 923289-85-4

2-(7-Hydroxy-2-oxo-2H-1-benzopyran-4-yl)-N-(prop-2-yn-1-yl)acetamide

Cat. No.: B14184808
CAS No.: 923289-85-4
M. Wt: 257.24 g/mol
InChI Key: SJUMGTOSGNBDQM-UHFFFAOYSA-N
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Description

2-(7-Hydroxy-2-oxo-2H-1-benzopyran-4-yl)-N-(prop-2-yn-1-yl)acetamide is a synthetic organic compound that belongs to the class of benzopyran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Hydroxy-2-oxo-2H-1-benzopyran-4-yl)-N-(prop-2-yn-1-yl)acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

    Formation of the benzopyran core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones.

    Introduction of the hydroxy group: Hydroxylation reactions can be employed to introduce the hydroxy group at the desired position on the benzopyran ring.

    Acetamide formation: The acetamide moiety can be introduced through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(7-Hydroxy-2-oxo-2H-1-benzopyran-4-yl)-N-(prop-2-yn-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols or other reduced forms.

    Substitution: The acetamide and propargyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield benzopyranones, while reduction of the carbonyl groups may produce benzopyranols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: Investigating its biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: Exploring its potential as a therapeutic agent for various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.

    Industry: Utilization in the development of new materials, such as polymers and coatings, with specific properties.

Mechanism of Action

The mechanism of action of 2-(7-Hydroxy-2-oxo-2H-1-benzopyran-4-yl)-N-(prop-2-yn-1-yl)acetamide would depend on its specific biological target and application. Generally, benzopyran derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The hydroxy and acetamide groups may play crucial roles in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: A benzopyran derivative known for its anticoagulant and antimicrobial properties.

    Flavonoids: A class of benzopyran derivatives with diverse biological activities, including antioxidant and anti-inflammatory effects.

    Chalcones: Compounds with a benzopyran core that exhibit various pharmacological activities.

Uniqueness

2-(7-Hydroxy-2-oxo-2H-1-benzopyran-4-yl)-N-(prop-2-yn-1-yl)acetamide is unique due to the presence of the propargyl group, which may impart distinct chemical and biological properties compared to other benzopyran derivatives

Properties

CAS No.

923289-85-4

Molecular Formula

C14H11NO4

Molecular Weight

257.24 g/mol

IUPAC Name

2-(7-hydroxy-2-oxochromen-4-yl)-N-prop-2-ynylacetamide

InChI

InChI=1S/C14H11NO4/c1-2-5-15-13(17)6-9-7-14(18)19-12-8-10(16)3-4-11(9)12/h1,3-4,7-8,16H,5-6H2,(H,15,17)

InChI Key

SJUMGTOSGNBDQM-UHFFFAOYSA-N

Canonical SMILES

C#CCNC(=O)CC1=CC(=O)OC2=C1C=CC(=C2)O

Origin of Product

United States

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